

# Spectroscopic data of 2-Chloro-3-hydroxyisonicotinic acid

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## Compound of Interest

**Compound Name:** 2-Chloro-3-hydroxyisonicotinic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Chloro-3-hydroxyisonicotinic Acid**

## Abstract

**2-Chloro-3-hydroxyisonicotinic acid** (CAS: 185423-02-3) is a substituted pyridine derivative of significant interest as a heterocyclic building block in medicinal chemistry and materials science.<sup>[1]</sup> Its unique arrangement of chloro, hydroxyl, and carboxylic acid functional groups on a pyridine scaffold presents a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization. As direct experimental spectra are not widely available in public databases, this document serves as a predictive and methodological resource for researchers.<sup>[2]</sup> We will delve into the theoretical underpinnings and practical considerations for analyzing this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

## Molecular Structure and Physicochemical Properties

A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's structure.

- Molecular Formula: C<sub>6</sub>H<sub>4</sub>ClNO<sub>3</sub>[\[2\]](#)
- Molecular Weight: 173.55 g/mol [\[2\]](#)[\[3\]](#)
- Key Functional Groups:
  - Pyridine Ring: An aromatic heterocycle.
  - Carboxylic Acid (-COOH): A protic, electron-withdrawing group.
  - Phenolic Hydroxyl (-OH): A protic, electron-donating group.
  - Halogen (C-Cl): An electronegative, electron-withdrawing group.

The interplay of these groups dictates the electronic environment of each atom, which is the basis for the predicted spectral data.

Caption: Molecular structure of **2-Chloro-3-hydroxyisonicotinic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.

### Predicted <sup>1</sup>H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing signals for the two protons on the pyridine ring and exchangeable protons from the hydroxyl and carboxylic acid groups.

Predicted Chemical Shifts (in DMSO-d<sub>6</sub>):

- H-5 ( $\delta$  7.5-7.8 ppm): This proton is expected to appear as a doublet. It is ortho to the carboxylic acid group and meta to the nitrogen.
- H-6 ( $\delta$  8.0-8.3 ppm): This proton, adjacent to the nitrogen, will be the most downfield of the aromatic protons and should also appear as a doublet, coupled to H-5.

- **-OH ( $\delta$  9.0-11.0 ppm):** The phenolic proton signal is expected to be a broad singlet and its position can vary with concentration and temperature.
- **-COOH ( $\delta$  12.0-14.0 ppm):** The carboxylic acid proton is typically a very broad singlet, appearing far downfield.

Predicted Proton Signal	Approx. Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Coupling Constant (J, Hz)	Integration
H-5	7.5 - 7.8	Doublet (d)	~5-6 Hz	1H
H-6	8.0 - 8.3	Doublet (d)	~5-6 Hz	1H
Ar-OH	9.0 - 11.0	Broad Singlet (br s)	N/A	1H
-COOH	12.0 - 14.0	Broad Singlet (br s)	N/A	1H

## Predicted $^{13}\text{C}$ NMR Spectrum

The molecule possesses six chemically non-equivalent carbon atoms, which should result in six distinct signals in the  $^{13}\text{C}$  NMR spectrum.

Predicted Chemical Shifts (in  $\text{DMSO-d}_6$ ):

- **C-2 ( $\delta$  ~155-160 ppm):** Carbon bearing the chlorine atom.
- **C-3 ( $\delta$  ~145-150 ppm):** Carbon with the hydroxyl group attached.
- **C-4 ( $\delta$  ~140-145 ppm):** Carbon attached to the carboxylic acid.
- **C-5 ( $\delta$  ~120-125 ppm):** Aromatic CH carbon.
- **C-6 ( $\delta$  ~150-155 ppm):** Aromatic CH carbon adjacent to nitrogen.
- **-COOH ( $\delta$  ~165-170 ppm):** The carbonyl carbon of the carboxylic acid.

Predicted Carbon Signal	Approx. Chemical Shift ( $\delta$ , ppm)	Description
C-5	120 - 125	Aromatic CH
C-4	140 - 145	Aromatic C-COOH
C-3	145 - 150	Aromatic C-OH
C-6	150 - 155	Aromatic CH (adjacent to N)
C-2	155 - 160	Aromatic C-Cl
-COOH	165 - 170	Carboxylic Acid Carbonyl

## Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity.

- Sample Preparation: Accurately weigh 5-10 mg of **2-Chloro-3-hydroxyisonicotinic acid** and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The use of DMSO-d<sub>6</sub> is recommended to ensure solubility and to observe the exchangeable -OH and -COOH protons.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
- <sup>1</sup>H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled <sup>13</sup>C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the <sup>1</sup>H spectrum to the residual DMSO solvent peak ( $\delta$  ~2.50 ppm) and the <sup>13</sup>C spectrum to the DMSO carbon signal ( $\delta$  ~39.52 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule. The spectrum of **2-Chloro-3-hydroxyisonicotinic acid** is expected to be dominated by features from its hydroxyl and carbonyl groups.[\[4\]](#)

#### Predicted Characteristic Absorption Bands:

- O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500-3300  $\text{cm}^{-1}$ . This breadth is due to strong hydrogen bonding between molecules, often forming dimers in the solid state.[\[4\]](#)[\[5\]](#)
- O-H Stretch (Phenolic): This will likely be superimposed on the broad carboxylic acid O-H band.
- C=O Stretch (Carbonyl): An intense, sharp peak is predicted in the range of 1680-1720  $\text{cm}^{-1}$ .[\[5\]](#)
- C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions are expected in the 1450-1600  $\text{cm}^{-1}$  region.
- C-O Stretch: A moderate band should appear between 1210-1320  $\text{cm}^{-1}$ .[\[4\]](#)
- O-H Bend: A broad peak characteristic of carboxylic acid dimers may be seen around 920  $\text{cm}^{-1}$ .[\[5\]](#)
- C-Cl Stretch: A weak to medium band is expected in the 600-800  $\text{cm}^{-1}$  region.

Functional Group	Vibration Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Expected Intensity
Carboxylic Acid	O-H Stretch	2500 - 3300	Broad, Strong
Carbonyl	C=O Stretch	1680 - 1720	Strong, Sharp
Aromatic Ring	C=C / C=N Stretch	1450 - 1600	Medium to Weak
Carboxylic Acid/Phenol	C-O Stretch	1210 - 1320	Medium
Carboxylic Acid	O-H Bend	900 - 950	Broad, Medium
Aryl Halide	C-Cl Stretch	600 - 800	Medium to Weak

## Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.
- Sample Application: Place a small amount of the solid **2-Chloro-3-hydroxyisonicotinic acid** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm<sup>-1</sup>.
- Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed for the presence of the predicted functional group peaks.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Predicted Mass Spectrum (Electron Ionization - EI):

- Molecular Ion ( $M^+$ ): The molecular ion peak is expected at  $m/z$  173. Due to the natural abundance of chlorine isotopes ( $^{35}\text{Cl} \approx 75.8\%$ ,  $^{37}\text{Cl} \approx 24.2\%$ ), a characteristic  $M+2$  peak will be observed at  $m/z$  175 with an intensity of approximately one-third that of the  $M^+$  peak. This isotopic pattern is a definitive marker for the presence of one chlorine atom.
- Key Fragmentation Pathways:
  - Loss of -OH ( $M-17$ ): A peak at  $m/z$  156 (and 158).
  - Loss of -COOH ( $M-45$ ): A significant peak at  $m/z$  128 (and 130).
  - Loss of Cl ( $M-35/37$ ): A peak at  $m/z$  138.

## Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution and injection if using a GC-MS or LC-MS system.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- Mass Analysis: Scan a suitable mass range (e.g.,  $m/z$  40-300) to detect the molecular ion and key fragment ions.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak ( $M^+$ ), confirm the chlorine isotopic pattern, and propose structures for the major fragment ions.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated  $\pi$ -system of the molecule.

**Predicted UV-Vis Spectrum:** The substituted pyridine ring constitutes the primary chromophore. The presence of the hydroxyl, chloro, and carboxyl groups will influence the energy of the  $\pi \rightarrow \pi^*$  transitions. Compared to unsubstituted isonicotinic acid ( $\lambda_{\text{max}} \sim 264$  nm), a bathochromic (red) shift is expected due to the electron-donating hydroxyl group.<sup>[6]</sup>

- $\lambda_{\text{max}}$ : An absorption maximum is predicted in the range of 270-290 nm. The exact position will be sensitive to the pH of the solvent due to the potential for ionization of the carboxylic acid and hydroxyl groups.<sup>[7]</sup>

## Experimental Protocol: UV-Vis Spectroscopy

- Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or a buffered aqueous solution.
- Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2-0.8 A.U.).
- Data Acquisition: Record the spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent as the reference.
- Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and calculate the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert Law ( $A = \epsilon cl$ ).

## Integrated Spectroscopic Workflow and Conclusion

The definitive structural confirmation of **2-Chloro-3-hydroxyisonicotinic acid** relies on the synergistic use of these techniques.

Caption: Workflow for the spectroscopic confirmation of the target compound.

In conclusion, this guide establishes a robust predictive framework for the spectroscopic analysis of **2-Chloro-3-hydroxyisonicotinic acid**. The combination of a characteristic chlorine isotope pattern in MS, broad O-H and sharp C=O bands in IR, and distinct aromatic and exchangeable proton signals in <sup>1</sup>H NMR provides a powerful and unique set of data for its unambiguous identification. This document serves as a vital resource for any researcher engaged in the synthesis or application of this important heterocyclic compound.

## Safety and Handling

**2-Chloro-3-hydroxyisonicotinic acid** should be handled with appropriate care in a laboratory setting.

- Hazards: May cause skin, eye, and respiratory irritation.<sup>[8][9]</sup>

- Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
- Storage: Store in a tightly closed container in a cool, dry place.[3]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

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